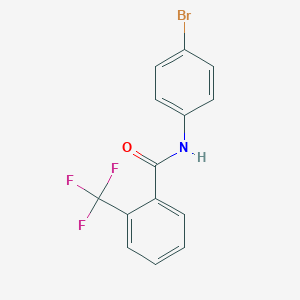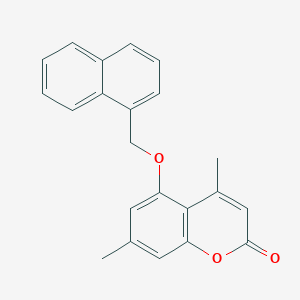
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in lab experiments is its high potency and specificity, allowing for the targeted inhibition of specific enzymes and signaling pathways. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its biological effects, as well as to evaluate its potential use in the treatment of various diseases. Finally, there is a need for more comprehensive studies evaluating the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in animal models and human clinical trials.
合成法
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with ethyl 4-bromo-2-oxobutanoate, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through a purification process involving column chromatography.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for further research.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-22-12-5-4-10(9-11(12)16)17-13(19)3-2-8-18-14(20)6-7-15(18)21/h4-5,9H,2-3,6-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOIDXJMSHKLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

